2,3,3,6-Tetramethyl-5-methylideneheptane
Description
2,3,3,6-Tetramethyl-5-methylideneheptane is a branched alkene characterized by a heptane backbone substituted with four methyl groups at positions 2, 3, 3, and 6, and a methylidene group (=CH₂) at position 3. Its structure combines steric hindrance from the tetramethyl substituents with the reactivity of the methylidene moiety, influencing its physical and chemical properties.
Properties
CAS No. |
62816-29-9 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,3,3,6-tetramethyl-5-methylideneheptane |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)8-12(6,7)10(3)4/h9-10H,5,8H2,1-4,6-7H3 |
InChI Key |
ZXFXHCFQYSJNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CC(C)(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,6-Tetramethyl-5-methylideneheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of a precursor compound, such as 2,3,3,6-Tetramethyl-5-heptene, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 2,3,3,6-Tetramethyl-5-methylideneheptane may involve large-scale catalytic processes where the precursor compounds are subjected to hydrogenation in continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3,3,6-Tetramethyl-5-methylideneheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to fully saturate the double bond, converting it to 2,3,3,6-Tetramethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Cl2, Br2, UV light
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: 2,3,3,6-Tetramethylheptane
Substitution: Halogenated derivatives
Scientific Research Applications
2,3,3,6-Tetramethyl-5-methylideneheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching and methylation on the reactivity and stability of alkanes and alkenes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2,3,3,6-Tetramethyl-5-methylideneheptane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl groups influence the formation of reactive intermediates, leading to the production of alcohols or ketones. The molecular targets and pathways involved in these reactions are typically related to the compound’s ability to donate or accept electrons, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key comparisons between 2,3,3,6-Tetramethyl-5-methylideneheptane and structurally related compounds, based on available data and inferred properties:
Key Findings:
Branching Effects: Compared to linear analogs like 2-Methyl-3-hexanone, 2,3,3,6-Tetramethyl-5-methylideneheptane exhibits reduced volatility and increased thermal stability due to its extensive branching .
Unsaturation : The methylidene group introduces alkene-like reactivity, making it more prone to addition reactions than fully saturated analogs (e.g., tetramethyl silane) .
Functional Group Influence: Unlike ketone-containing analogs (e.g., 4-Heptanone derivatives), the absence of electron-withdrawing groups in 2,3,3,6-Tetramethyl-5-methylideneheptane likely enhances its nucleophilic reactivity .
Synthetic Utility: While tetramethyl silane is inert and used as a reference compound, the methylidene group in the target compound suggests utility in copolymerization or as a monomer for specialty polymers .
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